3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile
Description
3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile is a nitrile derivative featuring an amino group and a substituted phenyl ring. The molecule’s core structure includes:
- Propanenitrile backbone: Provides reactivity for further functionalization (e.g., cyclization, hydrolysis).
- 2-Chloro-3-(trifluoromethyl)phenyl substituent: The chloro and trifluoromethyl groups enhance lipophilicity and metabolic stability, critical for drug design .
- Amino group: Enables participation in hydrogen bonding and serves as a site for derivatization.
Based on analogs like (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile (CAS: 1213518-58-1), which is used as a reference standard in pharmaceutical analysis, the target compound may share applications in drug synthesis or impurity profiling .
Properties
Molecular Formula |
C10H8ClF3N2 |
|---|---|
Molecular Weight |
248.63 g/mol |
IUPAC Name |
3-amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8ClF3N2/c11-9-6(8(16)4-5-15)2-1-3-7(9)10(12,13)14/h1-3,8H,4,16H2 |
InChI Key |
WSCNXIXSXYHHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Substituted Aromatic Precursors
The aromatic moiety 2-chloro-3-(trifluoromethyl)phenyl is typically prepared or sourced as a key intermediate. A related compound, 4-chloro-3-(trifluoromethyl)phenylisocyanate, is synthesized via nitration, reduction, and phosgenation steps starting from ortho-chlorotrifluoromethylbenzene. This process involves:
- Nitration of ortho-chlorotrifluoromethylbenzene using concentrated nitric acid in acetic anhydride solvent at low temperatures (10–15 °C).
- Reduction of the nitro group to an amide using a ferric trichloride/hydrazine hydrate system under reflux, which is safer and more environmentally friendly compared to traditional iron powder/ethanol reductions.
- Conversion of the amide to isocyanate using triphosgene under controlled temperature and vacuum distillation conditions.
This method optimizes safety and environmental impact while minimizing isomer impurities and waste residues, essential for high-quality aromatic precursors.
Detailed Reaction Conditions and Purification
- The reaction mixture is typically heated under reflux in ethanol or similar solvents to facilitate the Michael addition.
- After completion, the reaction mixture is concentrated under reduced pressure.
- The crude product is isolated by filtration and purified by recrystallization from suitable solvents such as ethanol or petroleum ether-ethyl acetate mixtures to obtain pure 3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile.
Data Table: Typical Reaction Parameters for Preparation
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration of o-chlorotrifluoromethylbenzene | Concentrated HNO3 (68%), acetic anhydride solvent | 10–15 °C | 3–4 h | — | Low temperature to avoid isomer formation |
| Reduction to amide | Ferric trichloride hexahydrate, hydrazine hydrate, ethanol reflux | Reflux (~78 °C) | 3–3.5 h | High | Environmentally friendly reduction |
| Conversion to isocyanate | Triphosgene, 1,2-dichloroethane, -5 to 5 °C | 3–5 h | — | — | Controlled dropwise addition |
| Michael addition | Acrylonitrile, triethylamine, ethanol reflux | Reflux (~78 °C) | 4–6 h | Moderate to high | Base-catalyzed nucleophilic addition |
| Purification | Recrystallization from ethanol or solvent mixtures | Ambient to reflux | — | — | Ensures high purity |
Research Findings and Analytical Data
- The synthesized product has been characterized by advanced spectroscopic techniques including 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.
- The molecular formula (C10H8ClF3N2) and molecular weight (248.63 g/mol) are consistent with the proposed structure.
- Computed properties such as hydrogen bond donor and acceptor counts, rotatable bonds, and logP values support the compound’s expected chemical behavior and solubility profiles relevant to synthesis and purification.
- The use of ferric trichloride/hydrazine hydrate system in the reduction step has been shown to reduce hazardous waste and improve safety compared to traditional iron powder reductions.
- The Michael addition approach allows for selective and efficient installation of the amino and nitrile groups without significant side reactions, providing a reliable synthetic route.
Chemical Reactions Analysis
3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with molecular targets and pathways within biological systems. The amino group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Properties
- Electron-Withdrawing Groups (Cl, CF₃) : The 2-chloro-3-trifluoromethyl substitution in the target compound likely improves metabolic stability and membrane permeability compared to fluorine or methoxy-substituted analogs .
- Bromine vs. Chlorine: The bromine in (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile increases molecular weight (266.53 g/mol vs. 252.64 g/mol) and may reduce solubility, limiting its pharmacokinetic profile .
Pharmaceutical Relevance
- Impurity Profiling : Compounds like 4-Nitro-3-(trifluoromethyl)-aniline () highlight the importance of trifluoromethylated aromatic amines in pharmaceutical impurity analysis, suggesting analogous quality control roles for the target compound .
- Bioactivity: The 2-chloro-3-(trifluoromethyl)phenyl motif is prevalent in agrochemicals (e.g., oxyfluorfen, a herbicide) and may confer pesticidal activity. However, the amino-nitrile scaffold likely directs the target compound toward drug discovery .
Physicochemical Trends
- Stability : Chlorine at the ortho position may sterically hinder metabolic degradation, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
